molecular formula C13H17ClN2O3 B6622628 2-(Ethylcarbamoylamino)ethyl 2-chloro-4-methylbenzoate

2-(Ethylcarbamoylamino)ethyl 2-chloro-4-methylbenzoate

Cat. No.: B6622628
M. Wt: 284.74 g/mol
InChI Key: NMLDAADKGLGKOL-UHFFFAOYSA-N
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Description

2-(Ethylcarbamoylamino)ethyl 2-chloro-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethylcarbamoylamino group attached to an ethyl chain, which is further connected to a 2-chloro-4-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylcarbamoylamino)ethyl 2-chloro-4-methylbenzoate typically involves the reaction of 2-chloro-4-methylbenzoic acid with ethylcarbamoylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylcarbamoylamino)ethyl 2-chloro-4-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group in the benzoate moiety can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethylcarbamoylamino group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction Reactions: The carbonyl group in the benzoate moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups.

    Oxidation Reactions: Products include amides and carboxylic acids.

    Reduction Reactions: Products include alcohols and reduced benzoates.

Scientific Research Applications

2-(Ethylcarbamoylamino)ethyl 2-chloro-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Ethylcarbamoylamino)ethyl 2-chloro-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethylcarbamoylamino)ethyl 2-chloro-4-hydroxybenzoate
  • 2-(Ethylcarbamoylamino)ethyl 2-chloro-4-methoxybenzoate
  • 2-(Ethylcarbamoylamino)ethyl 2-chloro-4-ethylbenzoate

Uniqueness

2-(Ethylcarbamoylamino)ethyl 2-chloro-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and methyl substituents on the benzoate moiety provide unique reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-(ethylcarbamoylamino)ethyl 2-chloro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-3-15-13(18)16-6-7-19-12(17)10-5-4-9(2)8-11(10)14/h4-5,8H,3,6-7H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLDAADKGLGKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCOC(=O)C1=C(C=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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